MIPS521 was synthesized as part of ongoing research into allosteric modulation of G protein-coupled receptors, specifically targeting the adenosine A1 receptor. It belongs to a category of compounds that enhance receptor activity without directly activating the receptor itself, thereby providing a more refined approach to pharmacological intervention. This classification allows for potentially fewer side effects compared to traditional agonists, as it modifies the receptor's response to endogenous ligands rather than mimicking their action.
The synthetic route is designed to optimize yield and minimize by-products, which is crucial for producing compounds intended for pharmacological testing.
MIPS521's molecular structure features a thiophene ring substituted with various functional groups that facilitate its interaction with the adenosine A1 receptor. The compound's structure has been elucidated through advanced techniques such as cryo-electron microscopy, which provides insights into its binding mode and interactions with receptor sites.
The structural data indicates that MIPS521 binds outside the seven transmembrane domain of the receptor, engaging both orthosteric and allosteric sites to modulate receptor activity effectively.
MIPS521 undergoes several key interactions when it binds to the adenosine A1 receptor:
These reactions highlight MIPS521's role in fine-tuning receptor signaling rather than acting as a direct agonist.
The mechanism by which MIPS521 exerts its effects involves several steps:
Studies using molecular dynamics simulations have shown that MIPS521 stabilizes specific conformations of the receptor, which are favorable for enhanced signaling.
MIPS521 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for therapeutic use.
MIPS521 has shown promise in various scientific applications:
The Adenosine A1 Receptor (Adenosine A1 Receptor), a Gi/o protein-coupled receptor, is densely expressed in key pain-processing regions of the central nervous system, including the spinal cord dorsal horn, cerebral cortex, and thalamus [3] [6]. Activation of Adenosine A1 Receptor by endogenous adenosine inhibits presynaptic neurotransmitter release (e.g., glutamate) and hyperpolarizes postsynaptic neurons via Gβγ-coupled potassium channels, resulting in potent antinociceptive effects [2] [7]. Critically, neuropathic pain states—characterized by maladaptive plasticity in nociceptive pathways—demonstrate elevated endogenous adenosine tone in the spinal cord. For instance, rat models of sciatic nerve injury reveal a 2.5- to 3.5-fold increase in spinal adenosine concentrations [1] [2]. This pathophysiological adaptation creates a unique therapeutic window wherein amplifying Adenosine A1 Receptor signaling could normalize exaggerated pain responses while minimizing systemic effects.
Table 1: Distribution and Function of Adenosine A1 Receptor in Pain Pathways
Location | Physiological Role | Consequence of Activation |
---|---|---|
Spinal Cord Dorsal Horn | Inhibits glutamate release from primary afferents | Reduced synaptic transmission of nociceptive signals |
Supraspinal Regions | Modulates descending inhibitory pathways | Enhanced endogenous pain control |
Peripheral Nerves | Suppresses nociceptor excitability | Decreased transduction of painful stimuli |
Orthosteric agonists targeting Adenosine A1 Receptor (e.g., adenosine, CPA, NECA) face significant pharmacological hurdles that have limited clinical translation:
Subtype Selectivity Limitations: The orthosteric binding site of adenosine receptors is highly conserved across subtypes (Adenosine A1 Receptor, A2A, A2B, A3). Achieving >100-fold selectivity for Adenosine A1 Receptor has proven exceptionally difficult due to identical residues coordinating adenosine (e.g., Asn254, Glu172, Thr277, His278) [3] [6] [7]. Off-target activation of A2A receptors can cause vasodilation, while A2B/A3 stimulation promotes pro-inflammatory effects.
On-Target Adverse Effects: Systemic Adenosine A1 Receptor activation triggers effects including bradycardia (via cardiac sinoatrial node inhibition), hypotension (reduced sympathetic outflow), sedation (CNS depression), and respiratory depression [3] [5] [7]. Dose-limiting cardiovascular effects were observed in clinical trials of orthosteric agonists like neladenoson for heart failure [7].
Receptor Desensitization: Chronic agonist exposure induces Adenosine A1 Receptor internalization and downregulation, diminishing analgesic efficacy over time. This phenomenon is particularly problematic for chronic neuropathic pain management [5] [7].
These challenges collectively explain why no orthosteric Adenosine A1 Receptor agonist has achieved clinical approval for analgesia despite compelling preclinical efficacy [1] [3] [5].
Positive allosteric modulators (Positive Allosteric Modulators) represent a paradigm shift in Adenosine A1 Receptor targeting by addressing core limitations of orthosteric ligands. Unlike agonists, Positive Allosteric Modulators bind spatially distinct, less conserved sites on the receptor, exerting pharmacological effects through cooperative interactions with endogenous adenosine:
Context-Dependent Activity: Positive Allosteric Modulators selectively amplify adenosine signaling only in tissues/pathologies with elevated adenosine tone (e.g., neuropathic pain lesions). Under basal adenosine concentrations (~20–300 nM), Positive Allosteric Modulators exhibit minimal activity, reducing off-tissue effects [1] [3] [6].
Subtype Selectivity: Allosteric sites exhibit greater sequence divergence than orthosteric pockets across adenosine receptor subtypes. Benzoylthiophene-based Positive Allosteric Modulators like MIPS521 show >500-fold selectivity for Adenosine A1 Receptor over A2A, A2B, and A3 receptors [1] [2] [5].
Spatiotemporal Fidelity: Positive Allosteric Modulators preserve the physiological timing and localization of adenosine release, potentially avoiding receptor desensitization [5] [7].
Table 2: Key Advantages of Adenosine A1 Receptor Positive Allosteric Modulators vs. Orthosteric Agonists
Property | Orthosteric Agonists | Positive Allosteric Modulators (e.g., MIPS521) |
---|---|---|
Subtype Selectivity | Low (conserved orthosteric site) | High (variable allosteric pocket) |
Activity Context | Constitutive receptor activation | Enhanced only in high adenosine tone pathologies |
Receptor Desensitization Risk | High | Low (preserves physiological signaling dynamics) |
Therapeutic Window | Narrow (dose-limiting side effects) | Wider (minimal activity in normal tissues) |
MIPS521 ([2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone) exemplifies this approach. It emerged from structure-activity optimization of benzoylthiophene scaffolds to overcome metabolic instability and low cooperativity of earlier Positive Allosteric Modulators (e.g., PD81,723, T-62) [1] [2] [5]. Its discovery was accelerated by structural biology breakthroughs revealing a novel extrahelical allosteric site on Adenosine A1 Receptor, enabling rational design of modulators with optimized pharmacological profiles [1] [9]. Cryo-electron microscopy later confirmed MIPS521 occupies a lipid-facing pocket formed by transmembrane helices 1, 6, and 7, distinct from the adenosine binding cavity [1] [2] [9]. This binding stabilizes the active Adenosine A1 Receptor-Gi protein complex, prolonging adenosine’s inhibitory signaling in pain pathways without direct receptor activation [1] [6] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: